molecular formula C6H12Cl2FN3 B2599619 (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine dihydrochloride CAS No. 2172561-42-9

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine dihydrochloride

Cat. No.: B2599619
CAS No.: 2172561-42-9
M. Wt: 216.08
InChI Key: KVUXCGCHYONDBB-UHFFFAOYSA-N
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Description

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine dihydrochloride is a pyrazole-derived compound with a methanamine group at the 4-position of the heterocyclic ring. The pyrazole core is substituted with an ethyl group at the 1-position and a fluorine atom at the 5-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name

(1-ethyl-5-fluoropyrazol-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN3.2ClH/c1-2-10-6(7)5(3-8)4-9-10;;/h4H,2-3,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUXCGCHYONDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine dihydrochloride typically involves the reaction of 1-ethyl-5-fluoro-1H-pyrazole with methanamine in the presence of hydrochloric acid. The reaction conditions usually include a controlled temperature and pH to ensure the formation of the desired dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents .

Scientific Research Applications

Research indicates that (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine dihydrochloride exhibits significant biological activity, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for antibiotic development.
  • Anticancer Activity : Preliminary investigations suggest that it may possess anticancer properties by inducing apoptosis in cancer cells.

Interaction Studies

Interaction studies reveal that this compound can effectively bind to biological macromolecules such as proteins and nucleic acids, which may underlie its biological effects. Notable findings include:

  • Binding affinity measurements indicate strong interactions with target proteins involved in cell signaling pathways.

Potential Applications

The potential applications of this compound span various fields:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Biochemical Research : Utilized in studies investigating enzyme mechanisms due to its ability to interact with specific protein targets.
  • Agricultural Chemistry : Potential use as a pesticide or herbicide due to its biological activity against pathogens.

Case Studies

Several case studies highlight the compound's applications:

Case Study 1: Antimicrobial Efficacy

A study conducted on various strains of bacteria demonstrated that this compound exhibited significant inhibitory effects comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments showed that treatment with this compound led to increased apoptosis in specific cancer cell lines, indicating its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine dihydrochloride with analogous dihydrochloride salts containing pyrazole, triazole, or pyridine cores:

Compound Name Molecular Formula Molecular Weight Core Heterocycle Substituents CAS Number
This compound (Target) C₆H₁₁Cl₂FN₃ 242.08* Pyrazole 1-ethyl, 5-fluoro, 4-methanamine Not provided
(4-iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride C₅H₁₀Cl₂IN₃ 309.96 Pyrazole 1-methyl, 4-iodo, 5-methanamine 2089277-51-8
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride C₆H₁₄Cl₂N₄ 225.11 Triazole 1-isopropyl, 5-methanamine 1798775-38-8
2-[(5-fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride C₇H₁₁Cl₂FN₂O 229.08 Pyridine 5-fluoro, 3-oxyethylamine Not provided
1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine dihydrochloride C₁₁H₂₃Cl₂N₃O₂ 267.32 Pyrazole 1-methyl, 4-methanamine, 5-morpholinylmethyl Not provided

*Calculated based on formula C₆H₁₁Cl₂FN₃ (Cl: ~35.45 x 2; F: ~19.00; N: ~14.01 x 3).

Key Observations:

Heterocycle Diversity: The target compound and others in , and 6 feature pyrazole or pyridine cores, while the triazole derivative in introduces a different heterocyclic system.

Substituent Effects :

  • Electron-Withdrawing Groups : The 5-fluoro substituent in the target compound and the pyridine derivative () may enhance metabolic stability compared to the 4-iodo group in , which introduces steric bulk and polarizability .
  • Solubility Modifiers : The morpholinylmethyl group in ’s compound likely improves aqueous solubility due to the hydrophilic morpholine ring, a feature absent in the target compound .

Salt Form :

  • All compounds are dihydrochloride salts, ensuring enhanced solubility in polar solvents. However, molecular weight differences (e.g., 242.08 for the target vs. 309.96 for the iodo analog) may influence pharmacokinetic properties like diffusion rates .

Biological Activity

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine dihydrochloride is a synthetic compound notable for its unique pyrazole structure, which includes a fluorine atom at the 5-position and an ethyl group at the 1-position. This configuration enhances its chemical properties and potential biological activities. The compound is increasingly recognized in medicinal chemistry for its diverse applications, particularly in antimicrobial and antiparasitic activities.

The chemical formula for this compound is C6H11Cl2FN3C_6H_{11}Cl_2FN_3 with a CAS number of 1803580-81-5. The presence of the methanamine moiety allows it to participate in various biochemical processes, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Bacterial Strain MIC (mg/mL) Activity
Staphylococcus aureus0.004Strong
Escherichia coli0.005Strong
Bacillus subtilis0.01Moderate
Klebsiella pneumoniae0.02Moderate

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents, especially against resistant strains.

Antiparasitic Activity

In addition to its antibacterial properties, this compound has shown promise in antiparasitic activity. Research focusing on its effects against Plasmodium species indicated that it could inhibit parasite growth effectively in vitro, with an EC50 value indicating potent activity.

The biological activity of this compound is attributed to its ability to interact with biological macromolecules, potentially disrupting essential metabolic pathways in bacteria and parasites. The fluorine atom's electronegativity may enhance binding affinity to target enzymes or receptors involved in these organisms' survival.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Antibacterial Efficacy : A study published in MDPI highlighted its effectiveness against Gram-positive and Gram-negative bacteria, emphasizing its potential as a broad-spectrum antibiotic .
  • Antiparasitic Research : Another investigation demonstrated that derivatives of this compound significantly reduced parasitemia in mouse models infected with Plasmodium berghei, indicating its potential role in malaria treatment .
  • Structural Activity Relationship (SAR) : Ongoing research into SAR has identified that modifications to the pyrazole ring can enhance biological activity, suggesting avenues for further optimization .

Q & A

Q. What are the common synthetic routes for preparing (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine dihydrochloride, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step processes, including pyrazole ring formation, functionalization, and salt conversion. For example:

  • Pyrazole core synthesis : Cyclocondensation of hydrazines with β-diketones or β-ketoesters under acidic or basic conditions. Fluorination at the 5-position can be achieved via electrophilic substitution using fluorinating agents like Selectfluor®.
  • Amine introduction : The methanamine group may be introduced via reductive amination or nucleophilic substitution, followed by dihydrochloride salt formation using HCl in solvents like ethanol or methanol.
  • Key factors : Reaction temperature, stoichiometry of fluorinating agents, and pH control during salt formation significantly impact yield and purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and amine protonation.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • HPLC/UPLC : Quantifies purity (>95% typically required) and detects impurities.
  • X-ray Crystallography : Resolves crystal structure and confirms salt formation (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound across studies?

  • Standardized protocols : Reproduce experiments under controlled conditions (e.g., solvent purity, temperature gradients).
  • Orthogonal methods : Compare melting points via differential scanning calorimetry (DSC) and traditional capillary methods. Solubility should be tested in buffered solutions at defined pH levels.
  • Data reconciliation : Cross-reference with structurally analogous compounds, such as 5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride, where solubility trends are pH-dependent .

Q. What strategies optimize regioselectivity during pyrazole ring substitution in derivatives of this compound?

  • Directing groups : Use protecting groups (e.g., Boc for amines) to steer electrophilic substitution to the desired position.
  • Catalytic systems : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance selectivity for fluorine or ethyl group introduction.
  • Computational guidance : DFT calculations predict reactive sites based on electron density maps, reducing trial-and-error synthesis .

Q. How can computational tools predict the stability and reactivity of this compound under experimental conditions?

  • Molecular dynamics (MD) simulations : Model degradation pathways in aqueous solutions.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile groups (e.g., amine protonation sites).
  • pKa prediction software : Tools like MarvinSuite estimate protonation states affecting solubility and stability .

Q. What methodologies assess the stability of this dihydrochloride salt in solution under varying pH and temperature?

  • Forced degradation studies : Expose the compound to extreme pH (1–13), heat (40–60°C), and light to identify degradation products via LC-MS.
  • Stability-indicating assays : Use HPLC with UV/Vis or charged aerosol detection to monitor decomposition.
  • Storage recommendations : Store at -20°C in anhydrous conditions, as dihydrochloride salts are hygroscopic and prone to hydrolysis .

Q. How should researchers design biological assays if literature on similar pyrazole derivatives shows conflicting activity data?

  • Multi-target screening : Test against a panel of receptors/enzymes (e.g., kinases, GPCRs) to identify off-target effects.
  • Dose-response validation : Use IC50_{50}/EC50_{50} curves with positive controls (e.g., known kinase inhibitors) to validate potency.
  • Meta-analysis : Compare data from structurally related compounds, such as 4-(3-methyl-1H-pyrazol-4-yl)methanamine derivatives, to infer structure-activity relationships (SAR) .

Key Considerations for Experimental Design

  • Synthetic reproducibility : Document reaction conditions meticulously, as minor variations in fluorination or salt formation can alter outcomes .
  • Analytical rigor : Combine multiple techniques (e.g., NMR, HPLC, XRD) to resolve structural ambiguities, especially for hygroscopic salts .
  • Data transparency : Publish raw spectral data and crystallization parameters to facilitate reproducibility .

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